molecular formula C6H6Br2O B14417646 Cyclohexadienol, 3,5-dibromo- CAS No. 84720-63-8

Cyclohexadienol, 3,5-dibromo-

Cat. No.: B14417646
CAS No.: 84720-63-8
M. Wt: 253.92 g/mol
InChI Key: KTTSMCFKCIGBKX-UHFFFAOYSA-N
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Description

Cyclohexadienol, 3,5-dibromo- is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure Cyclohexadienol, 3,5-dibromo- is characterized by the presence of two bromine atoms attached to the cyclohexadienol ring at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexadienol, 3,5-dibromo- typically involves the bromination of cyclohexadienol. One common method is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant. This method proceeds in water and provides high yields of the desired product . Another approach involves the use of bromine in the presence of a solvent-free continuous pipeline reaction device, which allows for precise control of reaction conditions .

Industrial Production Methods

Industrial production of Cyclohexadienol, 3,5-dibromo- often employs large-scale bromination processes. These processes are designed to maximize yield and minimize the generation of side products. The use of solvent-free methods is preferred to reduce environmental pollution and potential safety hazards .

Chemical Reactions Analysis

Types of Reactions

Cyclohexadienol, 3,5-dibromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexadienol, 3,5-dibromo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cyclohexadienol, 3,5-dibromo- involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromosalicylaldehyde: Similar in structure but contains an aldehyde group instead of a hydroxyl group.

    1,3-Dibromo-5,5-dimethylhydantoin: Used as a brominating agent but differs in its core structure.

    Cyclohexadienone: Similar ring structure but lacks bromine atoms

Uniqueness

Cyclohexadienol, 3,5-dibromo- is unique due to its specific substitution pattern and the presence of bromine atoms at the 3 and 5 positions. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

84720-63-8

Molecular Formula

C6H6Br2O

Molecular Weight

253.92 g/mol

IUPAC Name

3,5-dibromocyclohexa-1,3-dien-1-ol

InChI

InChI=1S/C6H6Br2O/c7-4-1-5(8)3-6(9)2-4/h1-2,5,9H,3H2

InChI Key

KTTSMCFKCIGBKX-UHFFFAOYSA-N

Canonical SMILES

C1C(C=C(C=C1O)Br)Br

Origin of Product

United States

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